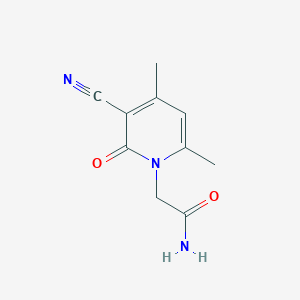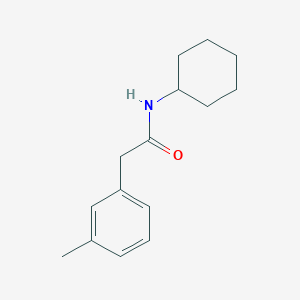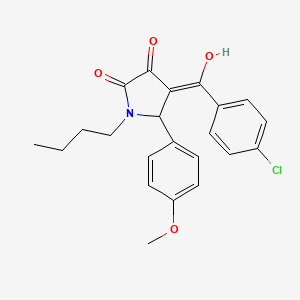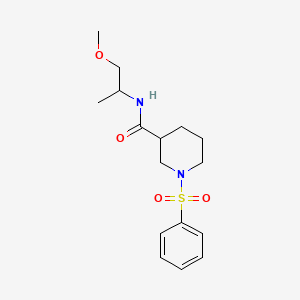
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, also known as CDMA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. CDMA is a heterocyclic compound that contains a pyridine ring with a cyano group and an acetamide group attached to it.
Wirkmechanismus
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. In viruses, this compound has been found to inhibit viral replication by interfering with viral DNA synthesis. In bacteria, this compound has been found to inhibit bacterial growth by disrupting the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide in lab experiments is its high potency and specificity. This compound has been found to exhibit activity at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. One direction is to further investigate its potential application in medicine, particularly in the development of anticancer and antiviral drugs. Another direction is to investigate its potential application in agriculture, particularly in the development of herbicides and insecticides. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in different cell types.
Synthesemethoden
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with a mixture of 3-cyanophenylboronic acid and palladium acetate in the presence of a base to form the desired this compound compound.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been widely studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been found to have herbicidal and insecticidal properties. In material science, this compound has been found to have potential application as a dye sensitizer in solar cells.
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-3-7(2)13(5-9(12)14)10(15)8(6)4-11/h3H,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFTFYYBAQEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5432302.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
![N-1,3-benzodioxol-5-yl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5432320.png)



![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5432351.png)
![N-methyl-2-oxo-2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanamine](/img/structure/B5432356.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5432361.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432378.png)

![methyl 2-(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5432409.png)